

Application Notes: Quantification of **7-oxotridecanedioic Acid** in Plasma by LC-MS/MS

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Compound of Interest

Compound Name: *7-oxotridecanedioic Acid*

Cat. No.: *B11932497*

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Introduction

7-oxotridecanedioic acid is a dicarboxylic acid that may serve as a potential biomarker for various metabolic processes. Its accurate quantification in biological matrices such as plasma is crucial for clinical and research applications. This document provides a detailed protocol for the quantification of **7-oxotridecanedioic acid** in plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described method is intended for researchers, scientists, and professionals in drug development.

Principle

The method involves the extraction of **7-oxotridecanedioic acid** from plasma samples, followed by chromatographic separation using Ultra-High-Performance Liquid Chromatography (UHPLC) and subsequent detection by a triple quadrupole mass spectrometer. Quantification is achieved by using a stable isotope-labeled internal standard and monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

Instrumentation and Reagents

- **LC-MS/MS System:** A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- **Analytical Column:** A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 μm , 2.1 x 100 mm) is suitable for separation.

- Reagents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic acid (FA), **7-oxotridecanedioic acid** analytical standard, and a suitable stable isotope-labeled internal standard (e.g., **7-oxotridecanedioic acid-d4**).

Experimental Protocols

Standard Solution Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of **7-oxotridecanedioic acid** in 1 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water. These will be used to spike into a surrogate matrix (e.g., charcoal-stripped plasma) to create the calibration curve.
- Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the stable isotope-labeled internal standard in methanol.
- IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to achieve the final working concentration.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.

- Aliquoting: To 100 μ L of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 10 μ L of the IS working solution (100 ng/mL).
- Precipitation: Add 400 μ L of cold acetonitrile containing 0.1% formic acid.
- Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

- Supernatant Transfer: Carefully transfer the supernatant to a new tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
- Injection: Inject a 5-10 µL aliquot into the LC-MS/MS system.



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Sample Preparation Workflow Diagram.

LC-MS/MS Conditions

Liquid Chromatography

- Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
- Gradient:
 - 0-1.0 min: 5% B

- 1.0-8.0 min: 5-95% B
- 8.0-9.0 min: 95% B
- 9.1-10.0 min: 5% B (re-equilibration)

Mass Spectrometry

- Ionization Mode: Electrospray Ionization (ESI), Negative
- Capillary Voltage: 3.0 kV
- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- Desolvation Gas Flow: 800 L/hr
- Cone Gas Flow: 50 L/hr
- MRM Transitions:
 - **7-oxotridecanedioic acid**: Precursor > Product (Collision Energy)
 - Internal Standard: Precursor > Product (Collision Energy)

Note: Specific MRM transitions and collision energies need to be optimized by infusing the pure standard of **7-oxotridecanedioic acid**.

Data Presentation

Table 1: Calibration Curve for 7-oxotridecanedioic Acid in Plasma

Concentration (ng/mL)	Peak Area Ratio (Analyte/IS)	Accuracy (%)	Precision (%RSD)
1	0.012	105.3	4.8
5	0.058	102.1	3.5
10	0.115	98.7	2.1
50	0.592	99.5	1.5
100	1.180	101.2	1.1
250	2.950	100.8	1.3
500	5.910	99.1	2.0
1000	11.850	98.4	2.5
Calibration Curve Fit: Linear, $r^2 > 0.995$			

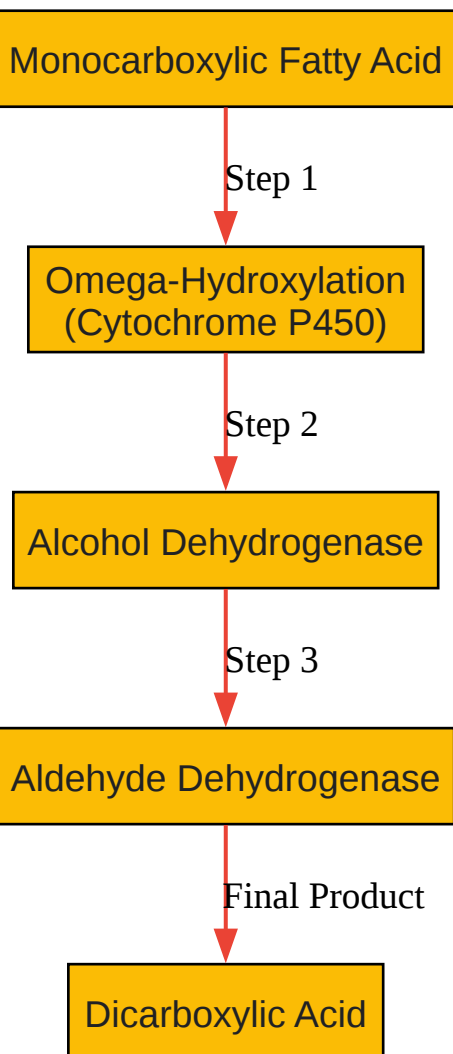
Table 2: Precision and Accuracy of Quality Control Samples

QC Level	Nominal Conc. (ng/mL)	Intra-day (n=6)	Inter-day (n=18)
Mean ± SD (ng/mL)	Mean ± SD (ng/mL)		
LQC	3	2.95 ± 0.12	3.05 ± 0.15
Accuracy: 98.3%	Accuracy: 101.7%		
Precision: 4.1%	Precision: 4.9%		
MQC	80	81.2 ± 2.5	78.9 ± 3.1
Accuracy: 101.5%	Accuracy: 98.6%		
Precision: 3.1%	Precision: 3.9%		
HQC	800	790.5 ± 20.1	815.2 ± 25.8
Accuracy: 98.8%	Accuracy: 101.9%		
Precision: 2.5%	Precision: 3.2%		

Potential Metabolic Pathway

Dicarboxylic acids can be formed through the omega-oxidation of fatty acids. This process typically occurs in the endoplasmic reticulum and involves a series of enzymatic reactions.

Potential Metabolic Pathway of Dicarboxylic Acid Formation



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Omega-Oxidation Pathway.

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